![molecular formula C14H11N5O B14146751 N'-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146751.png)
N'-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound features a benzimidazole core linked to a pyridine moiety through a hydrazide linkage, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide typically involves the condensation of 2-pyridinecarboxaldehyde with 1H-benzimidazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
N’-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of N’-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its hydrazide moiety allows it to form hydrogen bonds with biological macromolecules, disrupting their normal function and leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazole core and are used in similar applications.
Uniqueness
N’-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide is unique due to its specific combination of a benzimidazole core and a pyridine moiety linked through a hydrazide group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C14H11N5O |
|---|---|
分子量 |
265.27 g/mol |
IUPAC名 |
N-[(E)-pyridin-2-ylmethylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C14H11N5O/c20-14(19-18-8-11-3-1-2-6-15-11)10-4-5-12-13(7-10)17-9-16-12/h1-9H,(H,16,17)(H,19,20)/b18-8+ |
InChIキー |
SQDVFSFKGKUNRM-QGMBQPNBSA-N |
異性体SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
正規SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
溶解性 |
33.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B14146684.png)
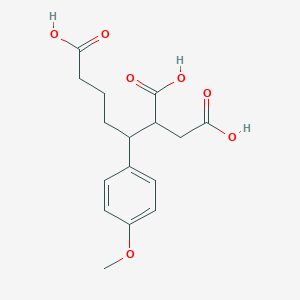
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146692.png)
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146697.png)

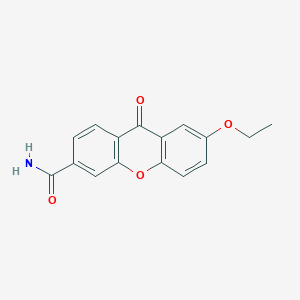
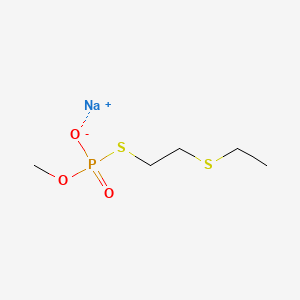

![[(2-Phenylpropyl)tellanyl]benzene](/img/structure/B14146730.png)

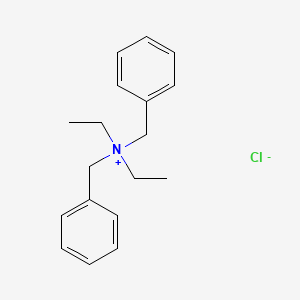
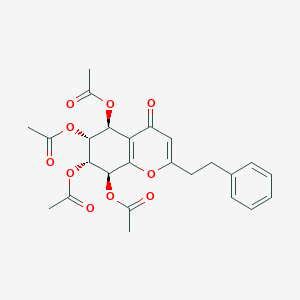

![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146745.png)
